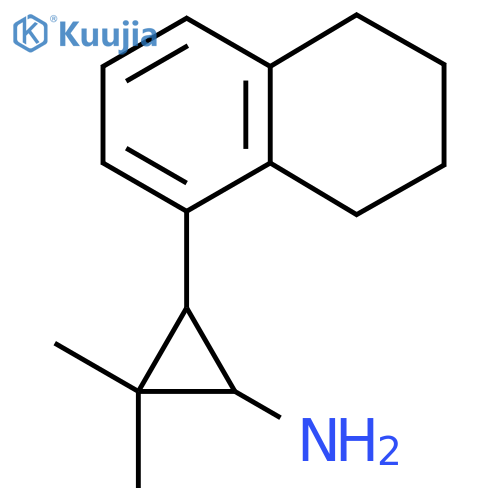Cas no 2228340-37-0 (2,2-dimethyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropan-1-amine)

2228340-37-0 structure
商品名:2,2-dimethyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropan-1-amine
2,2-dimethyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2,2-dimethyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropan-1-amine
- EN300-1816051
- 2228340-37-0
-
- インチ: 1S/C15H21N/c1-15(2)13(14(15)16)12-9-5-7-10-6-3-4-8-11(10)12/h5,7,9,13-14H,3-4,6,8,16H2,1-2H3
- InChIKey: CGHQNNDYIPMVGJ-UHFFFAOYSA-N
- ほほえんだ: NC1C(C2=CC=CC3CCCCC2=3)C1(C)C
計算された属性
- せいみつぶんしりょう: 215.167399674g/mol
- どういたいしつりょう: 215.167399674g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 271
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 26Ų
2,2-dimethyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1816051-0.25g |
2,2-dimethyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropan-1-amine |
2228340-37-0 | 0.25g |
$1300.0 | 2023-09-19 | ||
| Enamine | EN300-1816051-0.1g |
2,2-dimethyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropan-1-amine |
2228340-37-0 | 0.1g |
$1244.0 | 2023-09-19 | ||
| Enamine | EN300-1816051-5.0g |
2,2-dimethyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropan-1-amine |
2228340-37-0 | 5g |
$4102.0 | 2023-05-26 | ||
| Enamine | EN300-1816051-5g |
2,2-dimethyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropan-1-amine |
2228340-37-0 | 5g |
$4102.0 | 2023-09-19 | ||
| Enamine | EN300-1816051-0.5g |
2,2-dimethyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropan-1-amine |
2228340-37-0 | 0.5g |
$1357.0 | 2023-09-19 | ||
| Enamine | EN300-1816051-10g |
2,2-dimethyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropan-1-amine |
2228340-37-0 | 10g |
$6082.0 | 2023-09-19 | ||
| Enamine | EN300-1816051-0.05g |
2,2-dimethyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropan-1-amine |
2228340-37-0 | 0.05g |
$1188.0 | 2023-09-19 | ||
| Enamine | EN300-1816051-10.0g |
2,2-dimethyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropan-1-amine |
2228340-37-0 | 10g |
$6082.0 | 2023-05-26 | ||
| Enamine | EN300-1816051-2.5g |
2,2-dimethyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropan-1-amine |
2228340-37-0 | 2.5g |
$2771.0 | 2023-09-19 | ||
| Enamine | EN300-1816051-1.0g |
2,2-dimethyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropan-1-amine |
2228340-37-0 | 1g |
$1414.0 | 2023-05-26 |
2,2-dimethyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropan-1-amine 関連文献
-
Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
-
Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
-
Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
2228340-37-0 (2,2-dimethyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)cyclopropan-1-amine) 関連製品
- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)
- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)
- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)
- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)
- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)
- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
